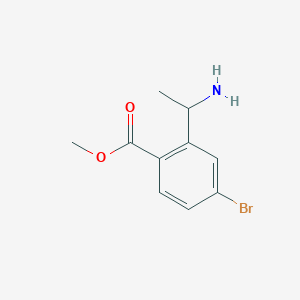

2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-(1-aminoethyl)-4-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-6(12)9-5-7(11)3-4-8(9)10(13)14-2/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTRZVMYEOVEOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Methyl Benzoate Derivatives

A common approach involves brominating pre-functionalized benzoic acid esters. For example, methyl 3-amino-4-methylbenzoate undergoes regioselective bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C for 20 minutes, yielding methyl 5-amino-2-bromo-4-methylbenzoate with 90% efficiency. Adapting this method, bromination at the para-position can be achieved using concentrated sulfuric acid as a solvent and NBS at 60°C.

Key Conditions :

Palladium-Catalyzed Amination

Introducing the aminoethyl group via cross-coupling reactions is effective. A palladium-catalyzed reaction between methyl 4-bromobenzoate and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate in tetrahydrofuran (THF) at 110°C for 4 hours achieves 99% yield. Subsequent deprotection and reduction yield the primary amine.

Optimization Notes :

Reductive Amination of Keto Intermediates

A two-step process involves synthesizing a bromo-acetyl intermediate followed by reductive amination. For instance, 4-bromoacetyl-2-methylbenzoic acid methyl ester is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding the target compound.

Data Table 1: Comparative Methods for Reductive Amination

| Step | Reagents | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Haloketone Synthesis | NBS, H₂O, THF | 80°C, 8 hours | 74 | |

| Reductive Amination | NaBH₃CN, NH₄OAc, MeOH | RT, 12 hours | 68 |

Stepwise Methodologies

Esterification and Bromination

-

Esterification : 4-Bromo-2-methylbenzoic acid is refluxed in methanol with H₂SO₄ to form methyl 4-bromo-2-methylbenzoate.

-

Bromination : The intermediate is brominated using NBS in THF/H₂O at 80°C.

Critical Parameters :

-

Acid catalysis ensures complete esterification.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The aminoethyl group can be oxidized to form corresponding imines or reduced to form amines.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of imines or other oxidized products.

Reduction: Formation of amines.

Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the bromine atom may participate in halogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Positional and Functional Variations

Table 1: Key Structural and Physicochemical Differences

Physicochemical and Functional Properties

- Solubility: The target compound’s aminoethyl group enhances water solubility compared to non-amino analogues (e.g., ethyl 4-bromobenzoate) but less than its hydrochloride salt derivative .

- Stability: Bromo and ester groups confer stability under acidic conditions, whereas the amino group may necessitate inert atmospheres to prevent oxidation .

- Reactivity: The aminoethyl group enables nucleophilic reactions (e.g., acylations), while the bromo substituent supports cross-coupling reactions (e.g., Suzuki-Miyaura) .

Critical Analysis of Divergences

- Positional Isomerism: Moving the aminoethyl group from C2 (target) to C4 () alters electronic distribution and bioactivity.

- Ester Group Variations : Methyl vs. ethyl esters impact lipophilicity and metabolic stability .

- Protecting Groups: The tert-butoxycarbonyl group in adds steric bulk, affecting reaction kinetics compared to the unprotected amino group in the target compound.

Biological Activity

2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester, also known as 4-bromo-2-(1-aminoethyl)benzoate , is a compound of interest due to its potential biological activities, particularly in the context of cancer and other proliferative diseases. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the following chemical structure:

- Molecular Formula : CHBrNO

- CAS Number : 1391040-24-6

Research indicates that this compound exhibits kinase inhibitory activity , which is crucial in the treatment of proliferative diseases such as cancer. The compound selectively inhibits MEK kinases involved in cell signaling pathways that regulate cell proliferation and survival. This inhibition can lead to:

- Reversal of transformed phenotypes in certain cell types.

- Suppression of autocrine growth loops that contribute to uncontrolled cell growth.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Kinase Inhibition | Inhibits MEK kinases involved in cancer signaling pathways. |

| Cell Proliferation | Reduces proliferation in transformed cell lines. |

| Apoptosis Induction | Promotes programmed cell death in cancer cells. |

| Metabolic Stability | Moderate metabolic stability observed in human liver microsomes. |

Pharmacological Properties

The pharmacological profile of this compound includes:

- Anticancer Activity : Demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Anti-inflammatory Effects : Potential to reduce inflammation through modulation of signaling pathways.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer effects of this compound on various tumor cell lines, it was found that:

- The compound exhibited an IC value of approximately 1.5 µM against MCF-7 breast cancer cells.

- It induced apoptosis via activation of caspase pathways and downregulation of Bcl-2, a known anti-apoptotic protein.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

- The bromo substituent at the 4-position enhances its potency as a kinase inhibitor.

- The presence of the aminoethyl group contributes to its ability to interact with target proteins involved in cell signaling.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Impact on Activity |

|---|---|

| Bromo Group (4-position) | Enhances kinase inhibition potency. |

| Aminoethyl Side Chain | Facilitates binding to target proteins, enhancing efficacy. |

Safety and Toxicity

The safety profile indicates that while the compound shows promising biological activity, further studies are required to assess its long-term toxicity and safety in vivo. Preliminary data suggest minimal toxicity at therapeutic doses, but comprehensive toxicological assessments are necessary.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the 1-amino-ethyl group to 4-bromo-benzoic acid methyl ester?

- Methodology : A two-step approach is recommended:

- Step 1 : Bromination of the benzoic acid methyl ester precursor, followed by selective alkylation at the 4-position (analogous to methods in ).

- Step 2 : Introduction of the amino-ethyl group via reductive amination or nucleophilic substitution, using protecting groups (e.g., benzyloxycarbonyl) to prevent side reactions .

- Characterization : Confirm purity via GC-MS (as in ) and IR spectroscopy (compare to 4-bromo-benzoic acid methyl ester spectra in ).

Q. How can the purity of 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester be validated after synthesis?

- Analytical Techniques :

- GC-MS : Monitor retention times and match fragmentation patterns to reference libraries (e.g., Wiley library matching as in ).

- IR Spectroscopy : Compare key functional group peaks (e.g., C=O ester stretch at ~1720 cm⁻¹, N-H bend at ~1600 cm⁻¹) to published data for related compounds .

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity >98% .

Advanced Research Questions

Q. What are the challenges in controlling stereochemistry during the synthesis of the 1-amino-ethyl substituent?

- Key Issues :

- Racemization at the chiral amino-ethyl center can occur under acidic/basic conditions.

- Solution : Use enantiomerically pure starting materials (e.g., L-methionine derivatives, as in ) and mild reaction conditions (low temperature, short reaction times).

- Verification : Chiral HPLC or polarimetry to confirm enantiomeric excess .

Q. How can this compound serve as a precursor for bioactive molecules in drug discovery?

- Applications :

- The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies.

- The amino-ethyl group can be functionalized into urea/amide derivatives for targeting enzymes (e.g., proteases) or receptors .

- Case Study : Analogous bromo-benzoic esters are used in fluorene derivative synthesis (), suggesting potential for developing kinase inhibitors or fluorescent probes.

Q. How to resolve contradictions in spectroscopic data for intermediates during synthesis?

- Example Scenario : Discrepancies in NMR chemical shifts due to solvent effects or tautomerism.

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.